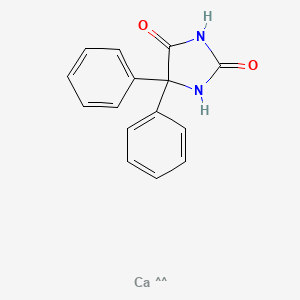

5,5-Diphenylhydantoin calcium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17149-74-5 |

|---|---|

Molecular Formula |

C15H12CaN2O2 |

Molecular Weight |

292.351 |

IUPAC Name |

calcium;5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19); |

InChI Key |

HTGLOTSAWDRCJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca] |

Synonyms |

5,5-Diphenylhydantoin calcium |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 5,5 Diphenylhydantoin Calcium Salt

Established Synthetic Routes for 5,5-Diphenylhydantoin

The synthesis of 5,5-Diphenylhydantoin (phenytoin) is well-documented, with several established routes characterized by their reaction mechanisms and efficiency.

Condensation Reactions

The most traditional and widely recognized method for synthesizing 5,5-Diphenylhydantoin is through a condensation reaction, famously known as the Biltz synthesis. sci-hub.seacademicjournals.org This reaction typically involves the condensation of benzil (B1666583) with urea (B33335) in the presence of an alcoholic base, such as ethanolic potassium hydroxide (B78521). acs.orgresearchgate.net

Step 1: Benzoin is oxidized to the α-diketone, benzil, using mild oxidizing agents like Fehling's solution or nitric acid. rsc.orgsphinxsai.com

Step 2: Benzil is condensed with urea under alkaline conditions. The base catalyzes a rearrangement where both phenyl groups become attached to the same carbon atom, leading to the formation of the hydantoin (B18101) ring. sci-hub.sersc.org

The reaction product, being weakly acidic with a pKa of approximately 8.3, initially forms a salt in the alkaline solution and is then precipitated by neutralization, often with an acid like hydrochloric acid or by bubbling carbon dioxide through the solution. sci-hub.sechemrxiv.org

Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally sustainable chemical processes, several green chemistry approaches have been developed for the synthesis of 5,5-Diphenylhydantoin. wjpls.org These methods aim to improve energy efficiency, reduce the use of hazardous solvents, and increase reaction yields. wjpls.orgresearchgate.net

Ultrasound-Assisted Synthesis: One significant advancement is the use of ultrasound irradiation. researchgate.netacs.org This technique allows the synthesis to be carried out efficiently at room temperature, drastically reducing the energy consumption associated with traditional heating and reflux methods. researchgate.netchemrxiv.org Ultrasound-assisted synthesis has been shown to produce high yields of 5,5-Diphenylhydantoin in shorter reaction times compared to conventional methods. researchgate.net

Continuous-Flow Synthesis: Another innovative approach is the implementation of ultrasound-assisted continuous-flow systems. chemrxiv.orgacs.org This methodology offers several advantages over batch processing, including enhanced safety, better process control, scalability, and improved energy efficiency. chemrxiv.org Studies have demonstrated that this method successfully produces phenytoin (B1677684), aligning with key principles of green chemistry such as designing for energy efficiency and inherently safer chemistry. chemrxiv.org

Alternative Solvents: Research has also focused on replacing traditional organic solvents like ethanol (B145695) with greener alternatives. wjpls.org For instance, using water as a solvent in the synthesis has been shown to produce a high yield (95.95%) and purity of phenytoin, thereby eliminating the environmental and safety concerns associated with volatile organic solvents. wjpls.org

| Methodology | Key Reagents | Typical Conditions | Reported Yield | Key Advantages |

|---|---|---|---|---|

| Conventional Condensation (Biltz) | Benzil, Urea, NaOH/KOH | Reflux in Ethanol for ~2 hours | ~44% - 89.83% sphinxsai.comwjpls.org | Well-established and understood reaction. |

| Microwave-Assisted Synthesis | Benzil, Urea, KOH in DMSO/Water | Microwave irradiation (e.g., 1.5 min at 1100 W) | High | Extremely rapid reaction time. academicjournals.org |

| Ultrasound-Assisted Flow Synthesis | Benzil, Urea, KOH in DMSO/Water | Ultrasound irradiation at room temperature | High | Energy efficient, safer, scalable, short reaction time. researchgate.netchemrxiv.org |

| Green Solvent Synthesis | Benzil, Urea, NaOH | Heating in water (instead of ethanol) | 95.95% wjpls.org | Environmentally friendly, avoids hazardous organic solvents. wjpls.org |

Mechanistic Investigations of 5,5-Diphenylhydantoin Calcium Salt Formation

The formation of 5,5-Diphenylhydantoin calcium salt is primarily an interaction between the parent hydantoin molecule and calcium ions, typically in a solution or in the presence of moisture.

Precipitation Phenomena in Aqueous Solutions

When an aqueous solution containing phenytoin (often as its more soluble sodium salt) is introduced to a source of calcium ions, such as calcium chloride (CaCl₂) or calcium sulfate (B86663) (CaSO₄), a precipitation reaction occurs. ualberta.ca This is because the resulting 5,5-Diphenylhydantoin calcium salt has a very low solubility in water. ualberta.ca

Titration experiments have confirmed this phenomenon; a precipitate is readily formed when a solution of phenytoin is titrated with a calcium salt, whereas no such precipitation occurs with non-interacting excipients like lactose. ualberta.ca The solid that precipitates has been confirmed by nuclear magnetic resonance (NMR) to be the phenytoin compound, indicating the formation of the calcium salt. ualberta.ca This interaction is significant as it can affect the bioavailability of the compound if co-administered with calcium-containing substances. ualberta.ca

Interaction Kinetics and Thermodynamics with Calcium Ions

The thermodynamic aspects of the interaction between 5,5-Diphenylhydantoin sodium salt and calcium sulfate have been investigated using calorimetry. These experiments reveal that when the two compounds are mixed in the presence of water, there is a discernible heat flow, which is indicative of a chemical reaction or interaction taking place. ualberta.ca The formation of crystals on the vial walls during these experiments further corroborates that a reaction leading to a new, less soluble solid phase is occurring. ualberta.ca

While these calorimetric studies provide thermodynamic evidence for the reaction, detailed kinetic data, such as reaction rates and activation energies for the salt formation in aqueous solution, are not extensively detailed in the available literature. The precipitation is generally observed to be rapid, characteristic of many ionic salt formation reactions in solution. aps.org

Solid-State Reaction Pathways Leading to Calcium Salt Formation

The possibility of a direct solid-state reaction between 5,5-Diphenylhydantoin sodium salt and a calcium salt like CaSO₄ has also been explored. Calorimeter experiments performed on dry powder mixtures of these compounds showed no observable heat flow. ualberta.ca This result indicates that a solid-state reaction does not occur under anhydrous conditions. ualberta.ca

However, the interaction is confirmed to proceed when water is present, even in small amounts. ualberta.ca This suggests that the reaction pathway is not a true solid-state mechanism but rather a solution-mediated or humidity-driven process. The presence of water is necessary to dissolve the reactants, allowing the ions to interact and form the insoluble calcium salt precipitate. ualberta.ca Therefore, any manufacturing process involving these components, such as wet granulation, would need strict humidity control to prevent the unintended formation of the calcium salt. ualberta.ca

| Investigation Area | Experimental Method | Observation | Conclusion |

|---|---|---|---|

| Precipitation in Aqueous Solution | Titration with CaCl₂ | Formation of a precipitate with low solubility. ualberta.ca | Phenytoin interacts with calcium ions in solution to form an insoluble salt. ualberta.ca |

| Thermodynamics | Calorimetry (with water) | Heat flow observed and crystals formed. ualberta.ca | An exothermic reaction occurs between phenytoin sodium and CaSO₄ in an aqueous medium. ualberta.ca |

| Solid-State Reaction | Calorimetry (dry powder) | No heat flow observed. ualberta.ca | A direct solid-state reaction does not occur; water is required to mediate the reaction. ualberta.ca |

Novel Synthetic Strategies for Calcium Salt Derivatization

Recent advancements in pharmaceutical synthesis have focused on developing methods that allow for precise control over the physicochemical properties of active pharmaceutical ingredients. For 5,5-Diphenylhydantoin calcium salt, novel strategies are being explored to direct its crystallization and to integrate it into more complex molecular frameworks.

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying solubility, stability, and bioavailability. nih.govresearchgate.net The directed synthesis of specific polymorphs of 5,5-Diphenylhydantoin calcium salt is a key area of research. While specific methods for the calcium salt are not extensively documented, principles of polymorph control can be applied to its synthesis. sphinxsai.com

The synthesis would likely begin with 5,5-Diphenylhydantoin, which can be synthesized via methods like the Bucherer-Bergs reaction or the Urech method. study.com The resulting 5,5-Diphenylhydantoin would then be reacted with a suitable calcium base, such as calcium hydroxide or calcium ethoxide, in a carefully controlled crystallization environment.

Control over polymorphism can be exerted by manipulating several key experimental parameters:

Solvent Selection: The choice of solvent is crucial as it influences solute-solvent interactions and the rate of nucleation and crystal growth. A screening of various solvents with different polarities could yield different polymorphic forms.

Temperature and pH Control: The temperature at which crystallization occurs and the pH of the solution can dictate which polymorph is thermodynamically or kinetically favored. sphinxsai.com

Supersaturation: The rate at which supersaturation is achieved can be controlled to influence the formation of specific polymorphs. Slow addition of an anti-solvent or controlled evaporation can be employed. sphinxsai.com

Additives: The presence of specific additives or impurities can inhibit the growth of certain crystal faces while promoting others, leading to the formation of a desired polymorph.

A proposed experimental design for the directed synthesis of a specific polymorph is outlined in the table below.

| Parameter | Condition 1 (Hypothetical Polymorph A) | Condition 2 (Hypothetical Polymorph B) | Rationale |

| Solvent System | Ethanol/Water (1:1) | Dioxane | The polarity and hydrogen bonding capability of the solvent system can influence the crystal packing. |

| Calcium Source | Calcium Hydroxide | Calcium Ethoxide | The nature of the base can affect the reaction kinetics and the resulting salt's hydration state. |

| Temperature | 25°C (slow cooling) | 50°C (isothermal) | Temperature affects both solubility and the kinetics of nucleation and crystal growth. sphinxsai.com |

| pH | 8.5 | 10.0 | pH can influence the ionization state of the hydantoin ring and its interaction with calcium ions. sphinxsai.com |

| Stirring Rate | 100 rpm | 300 rpm | The hydrodynamics of the system can impact mass transfer and crystal growth. |

This table presents a hypothetical experimental design for achieving polymorphic control based on established principles of crystallization.

The development of hybrid molecules and functionalized scaffolds is a growing area of interest in medicinal chemistry. thieme-connect.demdpi.com Incorporating calcium into a modified hydantoin scaffold could lead to new materials with unique biological or material properties. This process would involve a multi-step synthesis.

First, a derivative of 5,5-diphenylhydantoin would be synthesized to include a functional group capable of chelating calcium ions. thinkdochemicals.comwikipedia.org For example, the hydantoin ring can be modified at the N-1 or N-3 positions. thieme-connect.de A common strategy involves the introduction of carboxylic acid or phosphonate (B1237965) groups, which are known to be effective chelating agents for divalent cations like calcium. thinkdochemicals.comkakhia.org

The synthesis could proceed as follows:

Functionalization of the Hydantoin Scaffold: 5,5-Diphenylhydantoin can be N-alkylated with a protected halo-ester (e.g., ethyl bromoacetate).

Deprotection: The ester group is then hydrolyzed to yield a carboxylic acid functionalized hydantoin derivative.

Chelation with Calcium: The modified hydantoin is then reacted with a calcium salt (e.g., calcium chloride) under conditions that favor the formation of a stable chelate complex. The stoichiometry of the reactants would be controlled to influence the structure of the resulting scaffold.

The table below outlines a potential synthetic route for incorporating calcium into a modified hydantoin scaffold.

| Step | Reactants | Reagents and Conditions | Product |

| 1. N-Alkylation | 5,5-Diphenylhydantoin, Ethyl bromoacetate | Sodium hydride (NaH), Dimethylformamide (DMF), 60°C | N-1-(ethoxycarbonylmethyl)-5,5-diphenylhydantoin |

| 2. Hydrolysis | N-1-(ethoxycarbonylmethyl)-5,5-diphenylhydantoin | Lithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water, 25°C | N-1-(carboxymethyl)-5,5-diphenylhydantoin |

| 3. Calcium Incorporation | N-1-(carboxymethyl)-5,5-diphenylhydantoin | Calcium chloride (CaCl2), Water, pH adjusted to 7 | Calcium chelated 5,5-diphenylhydantoin scaffold |

This table outlines a proposed synthetic pathway for the creation of a calcium-containing modified hydantoin scaffold.

Advanced Characterization and Structural Elucidation of 5,5 Diphenylhydantoin Calcium Salt

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5,5-Diphenylhydantoin calcium salt in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a study involving the titration of a phenytoin (B1677684) solution with calcium chloride, ¹H NMR spectroscopy confirmed that the resulting precipitate was indeed a phenytoin compound. researchgate.net The ¹H NMR spectrum of 5,5-Diphenylhydantoin (phenytoin) in DMSO-d6 typically shows characteristic signals for the aromatic protons of the two phenyl rings and the N-H protons of the hydantoin (B18101) ring. hmdb.cadrugbank.com The aromatic protons usually appear as a complex multiplet in the region of 7.3-7.5 ppm, while the N-H protons exhibit distinct singlets. blogspot.comchemrxiv.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of phenytoin displays signals for the carbonyl carbons, the quaternary carbon at the 5-position, and the aromatic carbons. blogspot.comchemrxiv.org For instance, the carbonyl carbons typically resonate at around 156.0 ppm and 176.71 ppm, the quaternary carbon at approximately 70.2 ppm, and the aromatic carbons in the range of 125-143 ppm. chemrxiv.orgnih.gov Isotope-labeling studies, such as those using ¹³C and ¹⁵N, have been instrumental in detailed structural and metabolic pathway investigations of phenytoin and its derivatives. openmedscience.com

Table 1: Representative NMR Data for 5,5-Diphenylhydantoin

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | m | Aromatic protons |

| ¹H | ~9.54, ~11.0 | s | N-H protons |

| ¹³C | ~70.2 | s | C5 (quaternary) |

| ¹³C | ~125-143 | m | Aromatic carbons |

| ¹³C | ~156.0, ~176.7 | s | C=O (carbonyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide valuable information about the functional groups present in 5,5-Diphenylhydantoin calcium salt.

Infrared (IR) Spectroscopy: The IR spectrum of 5,5-Diphenylhydantoin reveals characteristic absorption bands corresponding to its various functional groups. chemicalbook.comthermofisher.com Key absorptions include:

N-H stretching: Typically observed in the range of 3200-3300 cm⁻¹.

C=O stretching: Two distinct bands for the carbonyl groups in the hydantoin ring, usually appearing between 1700 and 1780 cm⁻¹.

C-N stretching: Found in the region of 1300-1400 cm⁻¹. researchgate.net

Aromatic C-H stretching: Occurs above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Fourier Transform Infrared (FT-IR) spectroscopy has been utilized to study the compatibility of phenytoin with various excipients, confirming the integrity of its functional groups in different formulations. ijrps.comrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the low-wavenumber region, which is sensitive to lattice vibrations and crystal packing. acs.org Studies have employed Raman spectroscopy to differentiate between polymorphs of phenytoin and to monitor the mechanochemical synthesis of the compound in real-time. irb.hrresearchgate.net The technique has also been used to identify phenytoin in complex mixtures, such as precipitates from intravenous drug admixtures. acs.org Surface-enhanced Raman spectroscopy (SERS) has been developed for the sensitive detection of phenytoin. core.ac.uk

Table 2: Key Vibrational Frequencies for 5,5-Diphenylhydantoin

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (asymmetric) | ~1780 |

| C=O Stretch (symmetric) | ~1720 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1300-1400 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of 5,5-Diphenylhydantoin calcium salt. It also provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are commonly employed for the analysis of phenytoin. nih.govdntb.gov.ua In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. For phenytoin, this corresponds to an m/z of 253.10. researchgate.net The fragmentation of this parent ion in MS/MS experiments yields characteristic product ions, such as the ion at m/z 182.30, which is often used for quantification in multiple reaction monitoring (MRM) mode. researchgate.net The molecular weight of 5,5-Diphenylhydantoin is 252.27 g/mol , and the calcium salt would have a correspondingly higher mass, depending on the stoichiometry. nih.gov

Solid-State Structural Analysis

The solid-state properties of 5,5-Diphenylhydantoin calcium salt, including its crystal structure and potential for polymorphism, are crucial for its stability and dissolution characteristics.

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of phenytoin itself has been well-characterized, obtaining single crystals of its salts suitable for X-ray diffraction can be challenging. google.comgoogle.com

Studies on related phenytoin derivatives and co-crystals have successfully employed X-ray crystallography to determine their molecular geometries and packing arrangements. nih.govresearchgate.net For instance, the crystal structure of a nickel(II) complex with phenytoinate revealed a monoclinic space group P21/c, with the phenytoin ligand coordinating through the deprotonated N(3) atom of the hydantoin ring. researchgate.net The synthesis of a crystalline sodium phenytoin monohydrate has been reported, which was amenable to single-crystal X-ray diffraction analysis. google.comgoogle.com Such studies provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, which are vital for understanding the solid-state behavior. nih.gov

Polymorphism and Amorphous State Characterization

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs can exhibit distinct physicochemical properties. Phenytoin is known to exhibit polymorphism, and its solid-state form can be influenced by the preparation method. nih.gov

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy are used to characterize different solid-state forms. Specular X-ray diffraction has been used to confirm the polymorphic form of phenytoin in thin films prepared by various techniques. nih.govacs.orgresearchgate.net Studies have shown that while different preparation methods can lead to different crystal morphologies, the resulting polymorph is often the same. nih.govacs.org

The amorphous state, which lacks long-range crystalline order, is another important solid-state form. Amorphous phenytoin can be prepared by methods such as vacuum deposition. nih.govacs.org While the amorphous form may offer advantages in terms of solubility, it is often less stable and can recrystallize over time. nih.gov The interaction of phenytoin with excipients can also influence its solid-state form; for example, phenytoin sodium has been observed to interact with calcium sulfate (B86663) in the presence of water. ualberta.ca The characterization of both crystalline polymorphs and the amorphous state is essential for controlling the properties of 5,5-Diphenylhydantoin calcium salt.

Thermal Analysis and Stability Profiling

Thermal analysis techniques are instrumental in elucidating the physicochemical properties of materials as a function of temperature. For 5,5-Diphenylhydantoin calcium salt, DSC and TGA provide invaluable insights into its phase transitions and decomposition behavior, respectively.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to study the thermal events of a substance, such as melting, crystallization, and glass transitions.

While specific DSC thermograms for isolated 5,5-Diphenylhydantoin calcium salt are not extensively documented in publicly available literature, studies on related compounds and interactions provide a basis for expected behavior. For instance, research on the interaction between phenytoin sodium and calcium sulfate has confirmed the formation of a calcium salt precipitate. ualberta.canih.govresearchgate.net The thermal analysis of such a product would be crucial for its characterization.

Generally, a DSC curve for a crystalline salt like 5,5-Diphenylhydantoin calcium salt would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the substance and can be used for identification and purity assessment. The presence of multiple endotherms could indicate polymorphism, the existence of different crystalline forms of the same compound, or the presence of solvates. Studies on other hydantoin derivatives have shown that their thermal stability and melting points are influenced by their chemical structure. akjournals.com

| Expected Thermal Events in DSC of 5,5-Diphenylhydantoin Calcium Salt | Description |

| Melting Endotherm | A sharp peak indicating the temperature at which the crystalline salt transitions to a liquid state. The peak temperature and enthalpy are key identifiers. |

| Polymorphic Transitions | Potential additional endothermic or exothermic peaks preceding the final melting point, indicating transitions between different crystal forms. |

| Desolvation | If the salt exists as a hydrate (B1144303) or solvate, an endotherm corresponding to the loss of solvent molecules would be observed. |

This table is based on general principles of DSC analysis for crystalline pharmaceutical salts and extrapolated from data on related compounds. Specific values for 5,5-Diphenylhydantoin calcium salt require experimental determination.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Detailed TGA data specifically for 5,5-Diphenylhydantoin calcium salt is scarce in the available literature. However, the thermal decomposition of the parent compound, phenytoin, is known to produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide. researchgate.net The TGA curve for 5,5-Diphenylhydantoin calcium salt would be expected to show one or more distinct steps of mass loss, each corresponding to a specific decomposition event.

The initial weight loss in a TGA thermogram of a hydantoin salt could be attributed to the loss of water or solvent molecules if the salt is a hydrate or solvate. Subsequent, more significant weight loss at higher temperatures would indicate the decomposition of the organic diphenylhydantoin moiety. The temperature at which decomposition begins is a critical indicator of the compound's thermal stability. Studies on various hydantoin derivatives have demonstrated that their decomposition temperatures are dependent on their specific chemical structures. researchgate.netresearchgate.net

| Expected Decomposition Stages in TGA of 5,5-Diphenylhydantoin Calcium Salt | Description |

| Initial Mass Loss (if applicable) | Corresponds to the removal of adsorbed or crystalline water/solvent. |

| Main Decomposition | Significant mass loss due to the breakdown of the 5,5-diphenylhydantoin structure, likely involving the release of gaseous products such as CO, CO2, and nitrogen oxides. |

| Final Residue | The remaining mass at the end of the analysis would likely correspond to a stable inorganic calcium compound, such as calcium oxide. |

This table outlines the anticipated decomposition behavior based on the known chemistry of hydantoins and calcium salts. Precise temperature ranges and percentage mass loss for 5,5-Diphenylhydantoin calcium salt must be determined experimentally.

Solution State Behavior and Complexation Dynamics with Calcium

Solubility and Dissolution Rate Studies of the Calcium Salt

The dissolution of 5,5-Diphenylhydantoin and its salts is a critical factor influencing its behavior in aqueous media. As a weak acid, its solubility is highly dependent on the pH of the environment.

The aqueous solubility of 5,5-Diphenylhydantoin is inherently low. researchgate.netnih.gov It is practically insoluble in water, with one gram dissolving in approximately 75 ml of ethanol (B145695). wikipedia.org The solubility is significantly influenced by pH. For the sodium salt of 5,5-Diphenylhydantoin, aqueous solutions can appear turbid unless the pH is adjusted to above 11.7. researchgate.netnih.gov Studies on the free acid have determined an apparent dissociation constant (pKa') of 8.06, derived from solubility data in buffer solutions ranging from pH 4.8 to 8.4. drugbank.com The intrinsic solubility of the free acid at 37°C in a pH 6.5 buffer was found to be approximately 45 μg/mL.

The following table presents data on the solubility of phenytoin (B1677684) and its formulations under different pH conditions, illustrating the compound's pH-dependent solubility.

Interactive Table: Solubility of Phenytoin Formulations at Various pH Levels

| Formulation/Compound | pH | Medium | Solubility / Dissolution |

|---|---|---|---|

| Phenytoin (unprocessed) | 6.8 | Phosphate (B84403) Buffer | 0.2 ± 0.012 mg/mL |

| Phenytoin (unprocessed) | 0.1N HCl | 0.0618 ± 0.001 mg/mL | |

| MgAl-PHT-LDH | 6.8 | Phosphate Buffer | 2.1036 ± 0.048 mg/mL |

| MgAl-PHT-LDH | 0.1N HCl | 0.4061 ± 0.001 mg/mL | |

| Phenytoin Sodium Tablets | 1.2, 4.5, 6.8 | Dissolution Media | Did not release 85% in 30 mins |

Data sourced from references medsafe.govt.nznih.gov.

During the dissolution of salt forms of weak acids like 5,5-Diphenylhydantoin, changes in pH can lead to supersaturation and subsequent precipitation of the free acid. nih.gov This phenomenon is observed when a solution of the sodium salt is exposed to a lower pH environment, causing the conversion of the salt to the less soluble free acid form. nih.gov

Crystal growth kinetics for 5,5-Diphenylhydantoin have been shown to be dependent on both pH and the degree of supersaturation. nih.gov The growth mechanism is described as being limited by surface integration via a screw-dislocation process. nih.gov The formation of a precipitate, identified as the calcium salt, occurs upon titration of a 5,5-Diphenylhydantoin solution with a calcium chloride solution. researchgate.net This interaction is significant as it can be initiated by excipients used in formulations. For instance, the presence of calcium sulfate (B86663) (CaSO₄) as an excipient can lead to the formation of the less soluble calcium salt, which in turn reduces the dissolution rate of the active ingredient. researchgate.net

Coordination Chemistry of the Hydantoin (B18101) Moiety with Calcium Ions

The interaction between the deprotonated 5,5-Diphenylhydantoin anion (a ligand) and a central calcium ion is a key aspect of the salt's formation and stability. This interaction involves the formation of coordinate bonds, creating a coordination complex.

The chemical formula for 5,5-Diphenylhydantoin calcium salt has been reported as C₃₀H₂₂CaN₄O₄, which indicates a stoichiometric ratio of 2:1 between the 5,5-Diphenylhydantoin anion and the calcium ion. ontosight.ai This suggests that two molecules of deprotonated 5,5-Diphenylhydantoin coordinate with a single Ca²⁺ ion. Titration experiments where a solution of 5,5-Diphenylhydantoin is mixed with a calcium chloride solution result in a precipitate, confirming a direct interaction. researchgate.net However, specific binding constants for this complexation are not extensively detailed in the available literature. One study noted a lack of demonstrable interaction between calcium and anionic phenytoin in vitro using their specific solubility and spectral methods. nih.gov

While a definitive crystal structure of 5,5-Diphenylhydantoin calcium salt is not available in the surveyed literature, the potential ligand binding sites on the hydantoin ring can be inferred from general principles of coordination chemistry. The hydantoin moiety has several potential donor atoms, with the most likely binding sites being the deprotonated nitrogen atom at the N-3 position and the oxygen atoms of the carbonyl groups. libretexts.org These sites can act as ligands, donating electron pairs to the central calcium ion to form coordinate bonds. libretexts.orgresearchgate.net

Calcium ions are flexible in their coordination preferences and can adopt various geometries, with coordination numbers typically ranging from 6 to 8. medscape.comfda.govpfizer.com Common geometries for Ca²⁺ include octahedral and pentagonal bipyramidal structures. medscape.compfizer.com In the absence of a specific crystal structure, the precise coordination geometry for 5,5-Diphenylhydantoin calcium salt remains undetermined.

Influence of Co-existing Ions and Excipients on Calcium Salt Stability and Formation

The formation and stability of 5,5-Diphenylhydantoin calcium salt are significantly affected by the presence of other ions and excipients in a formulation. This is highlighted by a well-documented interaction between 5,5-Diphenylhydantoin sodium and the excipient calcium sulfate (CaSO₄). researchgate.net

This interaction leads to the in-situ formation of the less soluble calcium salt of 5,5-Diphenylhydantoin, which can precipitate and consequently reduce the dissolution rate of the drug. researchgate.netontosight.ai Calorimetry results have confirmed an interaction between 5,5-Diphenylhydantoin sodium and CaSO₄ in an aqueous environment. researchgate.netontosight.ai This interaction is clinically relevant, as the presence of calcium ions can interfere with the absorption of 5,5-Diphenylhydantoin. medsafe.govt.nz It is often recommended that the administration of 5,5-Diphenylhydantoin and calcium-containing preparations be staggered. medsafe.govt.nz

The following table summarizes the observed interactions between 5,5-Diphenylhydantoin and various excipients.

Interactive Table: Influence of Excipients on 5,5-Diphenylhydantoin

| Excipient | Observed Interaction/Effect | Reference |

|---|---|---|

| Calcium Sulfate (CaSO₄) | Interacts in aqueous media to form a precipitate (calcium salt), reducing the dissolution rate. | researchgate.netontosight.ai |

| Lactose | Interacts via a Maillard reaction at body temperature; no precipitation observed in titration. | researchgate.netontosight.ai |

| Sorbitol | Used as an alternative excipient in dissolution tests. | ontosight.ai |

| Calcium Gluconate | Bihourly administration did not alter the rate or extent of phenytoin absorption in one study. | nih.gov |

Data sourced from references researchgate.netontosight.ainih.gov.

Electrochemical Behavior of 5,5-Diphenylhydantoin Calcium Salt

The electrochemical properties of 5,5-Diphenylhydantoin have been investigated, providing insight into its redox behavior. The focus of these studies has been on the oxidation of the molecule, as the hydantoin ring system can undergo electrochemical reactions. While studies may not exclusively use the calcium salt, the electrochemical behavior is primarily dictated by the 5,5-Diphenylhydantoin moiety itself.

Research utilizing voltammetric techniques has successfully characterized the electrochemical oxidation of 5,5-Diphenylhydantoin. bg.ac.rs In one key study, the compound's anodic activity was examined at a bare gold electrode in a 0.05 M sodium bicarbonate (NaHCO₃) solution. bg.ac.rs Both cyclic voltammetry (CV) and square-wave voltammetry (SWV) were employed to probe the oxidation process. bg.ac.rs

Cyclic voltammetry is a powerful technique for studying redox behavior, providing information on the potentials at which oxidation and reduction occur and the stability of the resulting species. libretexts.orgunt.edu Square-wave voltammetry is a derivative technique known for its high sensitivity and effective background suppression, making it suitable for quantitative analysis. researchgate.netpineresearch.com

The studies on 5,5-Diphenylhydantoin revealed that the gold electrode is highly sensitive to the compound's concentration. bg.ac.rs A linear relationship was established between the concentration of phenytoin and the resulting voltammetric signal, indicating that these electrochemical methods could be applied for its quantitative determination. bg.ac.rs A proposed mechanism for the electrochemical oxidation involves the transfer of electrons from the molecule to the electrode surface. bg.ac.rs The specific oxidation potentials and the nature of the electrode process (i.e., the number of electrons and protons transferred) are key parameters determined in such studies. researchgate.net The oxidation is believed to occur on the hydantoin ring of the molecule. bg.ac.rs

Table 2: Electrochemical Analysis of 5,5-Diphenylhydantoin

| Parameter | Details | Reference(s) |

|---|---|---|

| Techniques Used | Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV) | bg.ac.rs |

| Working Electrode | Bare Gold (Au) Electrode | bg.ac.rs |

| Supporting Electrolyte | 0.05 M Sodium Bicarbonate (NaHCO₃) | bg.ac.rs |

| Observed Behavior | Anodic activity (electrochemical oxidation) | bg.ac.rs |

| Key Finding | The voltammetric response is highly sensitive to the concentration of 5,5-Diphenylhydantoin, showing a linear relationship. | bg.ac.rs |

Computational and Theoretical Modeling of 5,5 Diphenylhydantoin Calcium Salt

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of the 5,5-diphenylhydantoin anion and its interaction with calcium. Studies on the parent molecule, phenytoin (B1677684), provide a foundational understanding. For instance, DFT calculations at the B3LYP/6-31+G(2d,2p) level of theory have been used to investigate the structure of phenytoin dimers, which are relevant for understanding intermolecular interactions in various phases. researchgate.net These studies highlight the significance of hydrogen bonding involving the carbonyl and imide groups. researchgate.net

For the 5,5-Diphenylhydantoin calcium salt, the deprotonation of the hydantoin (B18101) ring at one of the nitrogen atoms creates a negative charge, which becomes the primary site for ionic interaction with the Ca²⁺ ion. DFT calculations are ideally suited to model this change. These calculations can predict:

Electron Density Distribution: How the negative charge is delocalized across the hydantoin ring, particularly over the nitrogen and oxygen atoms. This is crucial for identifying the most likely coordination sites for the calcium ion.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net Computational analysis of other calcium coordination compounds has shown that a larger energy gap suggests higher stability and lower reactivity. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict how the molecule will interact with electrophiles and nucleophiles. For the diphenylhydantoin anion, these maps would clearly show the negative potential around the deprotonated nitrogen and carbonyl oxygens, marking them as the coordination centers for the calcium ion.

While direct DFT data on the calcium salt is sparse, research on related hydantoin systems shows that DFT (e.g., at the B3LYP/6-311++G(d,p) level) is effective for exploring potential energy surfaces and understanding substituent effects on molecular structure and properties. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of 5,5-Diphenylhydantoin calcium salt, including its conformational flexibility and interactions with solvents. MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. researchgate.net

Conformational Flexibility: The 5,5-diphenylhydantoin molecule possesses conformational flexibility primarily through the rotation of the two phenyl groups attached to the C5 carbon of the hydantoin ring. MD simulations can explore the potential energy landscape associated with these rotations, identifying low-energy conformations. Studies on other complex molecules have demonstrated the utility of MD in revealing conformational changes that are critical to function, such as the detachment of protein domains upon cofactor binding. nih.gov For the calcium salt, MD could elucidate whether the coordination with calcium restricts the rotation of the phenyl rings or induces a preferred orientation.

Solvation: Understanding the solvation of 5,5-Diphenylhydantoin calcium salt is critical for predicting its solubility and behavior in aqueous environments. MD simulations can provide a detailed picture of the solvation shell around the molecule. Recent advanced MD studies on CaCl₂ aqueous electrolytes, using deep learning potentials, have revealed complex solvation structures around the Ca²⁺ ion, including the formation of contact ion pairs. arxiv.org These simulations show that the local ordering of water molecules can extend to a second solvation shell and that ion pairing significantly affects the dynamics of water molecules. arxiv.orgrsc.org

An MD simulation of 5,5-Diphenylhydantoin calcium salt in water would involve:

Parameterization: Developing or adapting a force field (like CHARMM or AMBER) to accurately describe the interactions of the diphenylhydantoin anion and the Ca²⁺ ion. researchgate.net

System Setup: Placing the salt in a simulation box filled with water molecules.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe equilibrium behavior.

The results would provide insights into the coordination number of water molecules around the calcium ion, the orientation of water molecules, and the stability of the hydration shells. researchgate.netresearchgate.net

Prediction of Crystal Structures and Polymorphic Forms

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical factor in its physicochemical properties. Computational crystal structure prediction (CSP) has become an essential tool for identifying possible polymorphs. nih.govacs.org

Extensive research has been conducted on the polymorphism of the parent compound, phenytoin, which is known to exist in different forms. nih.govacs.orgacs.org A combination of grazing incidence X-ray diffraction (GIXD) and CSP was successfully used to determine the full structure of a new, surface-induced polymorph of phenytoin (Form II). nih.govacs.org The CSP calculations generated thermodynamically feasible crystal packings starting only from the molecular structure. The most stable predicted structures were then refined using DFT calculations and compared against experimental data to identify the correct structure. acs.org

This combined experimental-computational approach revealed that the new polymorph has a monoclinic unit cell, in contrast to the orthorhombic cell of the bulk form (Form I). nih.govacs.org The packing differences, particularly in the hydrogen-bonding network, were suggested as the reason for the observed faster dissolution rate of Form II. nih.gov

Table 1: Comparison of Unit Cell Parameters for Phenytoin Polymorphs

| Parameter | Form I (Bulk, Orthorhombic) nih.gov | Form II (Surface-Induced, Monoclinic) nih.gov |

|---|---|---|

| a (Å) | 12.80 | 12.11 |

| b (Å) | 13.91 | 13.06 |

| c (Å) | 6.81 | 7.91 |

| α (°) | 90 | 90 |

| β (°) | 90 | 95.43 |

| γ (°) | 90 | 90 |

This interactive table summarizes the unit cell parameters for two polymorphs of 5,5-Diphenylhydantoin (phenytoin), as determined by experimental and computational methods.

For 5,5-Diphenylhydantoin calcium salt, a similar CSP approach would be required to predict its crystal structure. The introduction of ionic bonding with Ca²⁺ would lead to fundamentally different packing arrangements compared to the neutral phenytoin molecule. The computational search would need to account for the coordination preferences of the calcium ion, likely resulting in complex, multidimensional networks.

Modeling of Calcium-Hydantoin Interactions and Coordination

The hydantoin anion offers multiple potential coordination sites: the two carbonyl oxygen atoms and the deprotonated nitrogen atom. Studies on the coordination chemistry of other hydantoin derivatives and related compounds provide valuable clues. For example, in a sodium salt of a hydantoin derivative, coordination was found to occur via the oxygen atoms. researchgate.net Calcium, being a hard cation, generally prefers coordination with hard donor atoms like oxygen. researchgate.net

Computational modeling, primarily using DFT, can be employed to investigate various possible coordination geometries:

Monodentate vs. Bidentate Coordination: The hydantoin anion could act as a monodentate ligand, binding through a single atom, or as a bidentate ligand, chelating the calcium ion through two atoms (e.g., an oxygen and the deprotonated nitrogen, or both oxygens).

Coordination Number: Calcium ions typically exhibit coordination numbers ranging from 6 to 8. Modeling would explore how many hydantoin anions and potentially solvent molecules (like water) arrange themselves around the central Ca²⁺ ion to satisfy this coordination preference. researchgate.netrsc.org

Binding Energies: DFT calculations can quantify the strength of the Ca²⁺-hydantoin interaction by calculating the binding energy for different coordination modes. The mode with the most favorable binding energy would be predicted as the most stable.

Studies on other calcium coordination compounds with organic ligands have successfully used DFT to analyze the geometry and electronic structure, providing a template for how such an investigation would proceed for 5,5-Diphenylhydantoin calcium salt. researchgate.net The interaction between diphenylhydantoin and cardiac calcium channels has been noted, further underscoring the biological relevance of this interaction. ahajournals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5,5-Diphenylhydantoin calcium salt |

| 5,5-Diphenylhydantoin (Phenytoin) |

| 5-methylhydantoin |

| 5-methyl-5-phenylhydantoin |

| 1-methylhydantoin |

| 5-acetic acid hydantoin |

| Benzophenone (B1666685) |

| Benzoin |

| Benzil (B1666583) |

| Urea (B33335) |

| Calcium Chloride |

Exploration of 5,5 Diphenylhydantoin Calcium Salt in Chemical and Materials Science

Application as a Precursor in Advanced Materials Synthesis

The structure of 5,5-diphenylhydantoin calcium salt, consisting of a calcium cation and the deprotonated phenytoin (B1677684) anion, makes it an intriguing candidate as a precursor for the synthesis of advanced materials, particularly coordination polymers and Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers), and their synthesis often begins with a metal salt and a separate organic linker. nih.gov

The use of a pre-formed metal salt of the organic linker, such as 5,5-diphenylhydantoin calcium salt, could offer advantages in synthesis. This approach, sometimes used in ionothermal or solvent-free mechanochemical methods, provides the metal node and organic linker in a single, stoichiometric unit. nih.govchemrxiv.org This can lead to more sustainable and efficient synthetic processes by reducing solvent waste and potentially simplifying reaction conditions. researchgate.net

While the direct use of 5,5-diphenylhydantoin calcium salt to create new, stable coordination polymers has not been extensively documented, the principle is well-established with other calcium-based systems. For instance, calcium(II) coordination polymers have been successfully synthesized using different organic linkers, demonstrating the viability of calcium as a structural node. unigoa.ac.in Given that the phenytoin anion possesses multiple potential coordination sites (the deprotonated nitrogen and two carbonyl oxygens), it can act as a versatile linker. This potential suggests that 5,5-diphenylhydantoin calcium salt could serve as a valuable building block for generating novel supramolecular structures and functional materials with unique topologies and properties.

Role in Crystallization Science and Crystal Engineering

The solid-state properties of a compound are dictated by its crystal structure, and controlling this structure is a central goal of crystallization science and crystal engineering. Phenytoin itself is known to exhibit different crystal morphologies depending on the crystallization conditions, such as the solvent used. Studies have shown that recrystallization from ethanol (B145695) can produce needle-shaped crystals, whereas using acetone (B3395972) can result in rhombic-shaped crystals. This habit modification is attributed to the different interactions between the solvent and the phenytoin molecule during crystal growth.

The formation of 5,5-diphenylhydantoin calcium salt is a direct application of crystal engineering, where a counter-ion (Ca²⁺) is introduced to create a new solid form with distinct physicochemical properties compared to the parent molecule. This process aims to control properties such as solubility and stability by leveraging predictable intermolecular interactions, namely the ionic bond between the calcium ion and the deprotonated phenytoin.

Furthermore, the study of phenytoin has revealed the existence of polymorphism, where a compound can exist in multiple crystalline forms. A surface-induced polymorph (SIP) of phenytoin has been identified in thin films, which demonstrates that crystallization kinetics and the substrate can be manipulated to generate novel, metastable crystal structures. This inherent crystallographic flexibility underscores the potential for discovering new crystalline forms of its salts, including different hydrates or solvates of 5,5-diphenylhydantoin calcium salt, each with potentially unique material characteristics.

Table 1: Influence of Preparation on Phenytoin Crystal Morphology This table is interactive. You can sort and filter the data.

| Preparation Method | Key Parameters | Resulting Morphology |

|---|---|---|

| Recrystallization | Solvent: Ethanol | Needle-shaped crystals |

| Recrystallization | Solvent: Acetone | Rhombic-shaped crystals |

| Vapor Annealing | Annealing Temperature | Spherulites, elongated structures |

| Vacuum Deposition | Film Thickness | Needle-like or particle-type structures |

| Spin Coating | Solution Concentration | Varied particular film extensions |

Investigation in Environmental Chemistry (e.g., fate in specific aquatic systems)

The widespread use of phenytoin has led to its emergence as a contaminant in aquatic environments. researchgate.netnih.gov As a result, its environmental fate and ecotoxicology are subjects of increasing investigation. Studies have developed sensitive analytical methods to detect trace levels of phenytoin in domestic wastewater, confirming its presence in municipal water streams. jchemrev.com

The environmental behavior of 5,5-diphenylhydantoin calcium salt would be largely governed by the properties of the phenytoin molecule upon dissolution. Key physicochemical parameters determine its distribution and persistence in aquatic systems.

Table 2: Physicochemical Properties of Phenytoin This table is interactive. You can sort and filter the data.

| Property | Value | Significance in Environmental Fate |

|---|---|---|

| IUPAC Name | 5,5-diphenylimidazolidine-2,4-dione | Defines the chemical structure. |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Used to calculate molar mass and other properties. |

| pKa | ~8.1 - 8.3 | Influences ionization state and solubility in water at different pH values. |

| Water Solubility | Practically insoluble | Affects its partitioning between water and sediment. |

Research into the ecotoxicological effects of phenytoin has been conducted on aquatic organisms. One study on the Medaka fish (Oryzias latipes) revealed adverse reproductive effects at specific concentrations. nih.gov These findings highlight the potential for phenytoin to impact aquatic ecosystems.

Table 3: Summary of Ecotoxicological Effects of Phenytoin on Medaka Fish This table is interactive. You can sort and filter the data.

| Exposure Concentration (mg/L) | Observed Effect | Citation |

|---|---|---|

| 2.25 | Lack of coordination in males and females. | nih.gov |

| 4.76 | Overturn and hyperreactivity observed. | nih.gov |

| 8.72 | Significant decrease in number of eggs and fertility rate. | nih.gov |

| 18.51 | Significant increase in male mortality. | nih.gov |

Potential as a Model Compound in Fundamental Ion-Ligand Interaction Studies

The phenytoin molecule is an excellent model for studying fundamental ion-ligand interactions due to its structural features. The hydantoin (B18101) ring contains several potential donor atoms, including two carbonyl oxygens and two nitrogen atoms. Upon deprotonation, the nitrogen at the N(3) position becomes the primary site for coordination with metal ions.

This has been demonstrated in studies where phenytoin acts as a ligand to form complexes with various metals. For example, its ability to form stable complexes with gold(III) and copper(II) has been characterized, revealing that the deprotonated nitrogen atom is the key binding site. wikipedia.org These studies provide insight into the coordination chemistry of heterocyclic N-ligands.

The interaction with calcium is particularly relevant. One of the proposed mechanisms of phenytoin's biological activity involves the blockage of voltage-dependent calcium channels. More recent research has shown that phenytoin competitively inhibits the cyclase activity of CD38, an enzyme involved in calcium signaling, thereby reducing intracellular calcium concentration. This specific and measurable interaction with a calcium-related biological target makes 5,5-diphenylhydantoin a valuable tool for probing the intricacies of ion-ligand recognition in complex systems. Molecular docking analyses have further elucidated these interactions, showing that phenytoin binds to the active site of CD38 primarily through hydrophobic interactions.

Table 4: Key Ion-Ligand Interactions Involving Phenytoin This table is interactive. You can sort and filter the data.

| Interacting Ion/System | Binding Site/Mechanism | Significance | Citation |

|---|---|---|---|

| Metal Ions (general) | Deprotonated N(3) atom of the hydantoin ring. | Model for coordination chemistry of heterocyclic ligands. | wikipedia.org |

| Voltage-gated Ca²⁺ channels | Direct channel block. | Suppression of calcium movement through cell membranes. | |

| CD38 Enzyme | Competitive inhibition of cyclase activity. | Reduction of intracellular Ca²⁺ mobilization. | |

| Na⁺ channels | Preferential binding to the inactive state of the channel. | Stabilization of neuronal membranes. |

Future Research Directions and Emerging Paradigms for 5,5 Diphenylhydantoin Calcium Salt

The landscape of chemical and materials science is continually evolving, with ongoing research pushing the boundaries of what is known about established compounds. 5,5-Diphenylhydantoin, commonly known as phenytoin (B1677684), and its salt forms are prime candidates for further exploration beyond their well-documented biomedical roles. This article focuses on the prospective research avenues for 5,5-Diphenylhydantoin calcium salt, delving into innovative formulation strategies, advanced analytical integrations, mechanistic studies of ionic interactions, and potential non-biomedical applications.

Q & A

Q. What are the primary molecular targets of 5,5-Diphenylhydantoin sodium salt in neuronal studies?

The compound primarily inhibits voltage-gated sodium channels (VGSCs) , reducing neuronal excitability by blocking post-tetanic potentiation. At higher concentrations, it also inhibits T-type calcium channels (blocking Ca²⁺ influx) and potassium efflux , prolonging action potential duration and refractory periods .

- Methodological Note: Use electrophysiological assays (e.g., patch-clamp) to isolate channel-specific effects. Adjust concentrations to target specific pathways (e.g., 1–50 µM for Na⁺ channels; >100 µM for Ca²⁺/K⁺ effects).

Q. How should researchers ensure compound stability during experiments?

The sodium salt is hygroscopic and decomposes upon CO₂ exposure, forming insoluble phenytoin. Recommended practices:

Q. What solvents and concentrations are optimal for in vitro studies?

Solubility

| Solvent | Solubility | Stability Considerations |

|---|---|---|

| DMSO | 32 mg/mL (116 mM) | Stable for ≤1 month at -20°C |

| Ethanol | 11 mg/mL (40 mM) | Avoid long-term storage |

| Water | 3 mg/mL (11 mM) | Use immediately; pH-dependent |

Advanced Research Questions

Q. How can discrepancies in ion channel inhibition data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

- Metabolic differences : In vivo metabolism (e.g., hepatic hydroxylation) generates active metabolites not present in vitro .

- Off-target effects : High concentrations may nonspecifically affect K⁺/Ca²⁺ channels .

- Methodological Recommendations:

- Validate findings using orthogonal assays (e.g., in vitro patch-clamp + in vivo seizure models) .

- Monitor metabolite profiles via HPLC or LC-MS .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

- UV-Vis Spectrophotometry : Use λmax ~220–286 nm for preliminary quantification .

- High-Performance Liquid Chromatography (HPLC) : Preferred for complex matrices (e.g., plasma, brain homogenates) due to high specificity .

- Atomic Absorption Spectroscopy (AAS) : For stability studies involving metal interactions (e.g., calcium interference) .

Q. How does hygroscopicity impact experimental reproducibility, and how can this be mitigated?

Moisture absorption alters effective dosing and promotes decomposition. Solutions:

Q. What pharmacokinetic factors are critical in designing in vivo neuroprotection studies?

Key considerations:

- Nonlinear kinetics : Dose adjustments are necessary due to saturation of metabolic enzymes .

- Blood-brain barrier (BBB) penetration : Monitor brain-to-plasma ratios via microdialysis .

- Protein binding : >90% plasma protein binding necessitates higher doses for free drug availability .

Data Contradiction Analysis

Q. Why do some studies report Na⁺ channel blockade while others emphasize Ca²⁺/K⁺ effects?

This reflects concentration-dependent mechanisms :

- Resolution Strategy: Conduct dose-response curves to map multi-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.